Iron(2+) ethylenediammonium sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

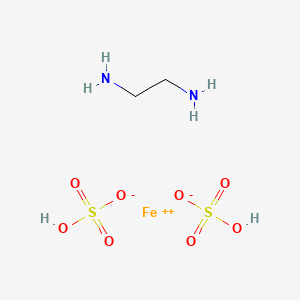

Iron(2+) ethylenediammonium sulphate is a coordination compound that combines ethane-1,2-diamine, hydrogen sulfate, and iron(2+). . Hydrogen sulfate is a common anion derived from sulfuric acid, and iron(2+) is the ferrous ion, a common oxidation state of iron in various compounds.

準備方法

Synthetic Routes and Reaction Conditions

Ethane-1,2-diamine is typically synthesized by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . The reaction generates hydrogen chloride, which forms a salt with the amine. The amine is liberated by adding sodium hydroxide and can then be recovered by rectification .

Hydrogen sulfate can be obtained by reacting sulfuric acid with a base, such as sodium hydroxide, to form sodium hydrogen sulfate, which can then be used in further reactions.

Iron(2+) can be prepared by reducing iron(3+) compounds with reducing agents like hydrogen gas or carbon monoxide.

Industrial Production Methods

Industrial production of ethane-1,2-diamine involves the reaction of ethanolamine with ammonia . This method is preferred due to its efficiency and the availability of starting materials.

化学反応の分析

Aquo Complex Formation in Solution

Upon dissolution in aqueous media, the compound dissociates to form the paramagnetic hexaaquoiron(II) complex ([Fe(H₂O)₆]²⁺) while retaining coordination with ethylenediammonium ions . This behavior mirrors standard iron(II) sulfate hydrates but with modified solubility due to the organic counterion :

FeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄\cdotp4H₂OH₂O[Fe(H₂O)₆]2++2SO₄2−+NH₃CH₂CH₂NH₃2+

Key Properties of the Aquo Complex

| Property | Value/Observation | Source |

|---|---|---|

| Magnetic susceptibility | Paramagnetic (high-spin) | |

| Geometry | Octahedral | |

| UV-Vis absorption | Weak d-d transitions |

Thermal Decomposition

Controlled heating induces sequential decomposition :

Stage 1: Loss of Hydration Water (100–150°C)

FeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄\cdotp4H₂OΔFeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄+4H₂O↑

Stage 2: Ligand Decomposition (250–400°C)

Ethylenediammonium sulfate decomposes exothermically, releasing ammonia and forming intermediate sulfamic acid derivatives :

NH₃CH₂CH₂NH₃\cdotpSO₄Δ2NH₃↑+HOOCCH₂CH₂COOH+SO₃↑

Stage 3: Sulfate Reduction (680–800°C)

Final thermolysis yields iron(III) oxide and sulfur oxides :

2FeSO₄ΔFe₂O₃+SO₂↑+SO₃↑

Thermogravimetric Data

| Temperature Range (°C) | Mass Loss (%) | Residual Phase |

|---|---|---|

| 100–150 | 18.9 | Anhydrous salt |

| 250–400 | 32.4 | FeSO₄ + organics |

| 680–800 | 48.7 | Fe₂O₃ |

Redox Reactions

The Fe²⁺ center acts as a mild reducing agent, participating in electron-transfer reactions analogous to iron(II) sulfate but with modified kinetics due to ethylenediammonium coordination :

Reaction with Halogens

6FeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄+3Cl₂→2Fe₂(SO₄)₃+2FeCl₃+3(NH₃CH₂CH₂NH₃)2SO₄

Nitric Acid Oxidation

6FeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄+2HNO₃+3H₂SO₄→3Fe₂(SO₄)₃+4H₂O+2NO↑+3(NH₃CH₂CH₂NH₃)2SO₄

Redox Potentials

| Reaction Partner | E° (V vs SHE) | Product |

|---|---|---|

| Cl₂ | +1.36 | Fe³⁺/Cl⁻ |

| HNO₃ | +0.96 | Fe³⁺/NO |

Coordination Chemistry

The ethylenediammonium ion modulates ligand substitution kinetics. In acidic media, sulfate ligands are replaced by stronger field ligands (e.g., CN⁻, SCN⁻) :

[Fe(H₂O)₆]2++6SCN⁻→[Fe(SCN)₆]4−+6H₂O

Stability Constants (log β)

| Ligand | log β (25°C) |

|---|---|

| H₂O | 4.3 |

| SCN⁻ | 9.1 |

| CN⁻ | 35.2 |

科学的研究の応用

Analytical Chemistry

Volumetric Standard for Redox Titration

Iron(2+) ethylenediammonium sulfate serves as a volumetric standard and secondary reference material for redox titration. Its traceability to NIST Standard Reference Material (SRM) makes it crucial for accurate quantitative analysis in laboratories . This compound's stability and known concentration allow for precise measurements in various chemical reactions, particularly those involving electron transfer processes.

Materials Science

Synthesis of Electrocatalysts

This compound is utilized as an iron precursor salt in the synthesis of Fe/N/carbon-based electrocatalysts . These materials are essential for various electrochemical applications, including fuel cells and batteries. The incorporation of iron into carbon matrices enhances the catalytic activity and stability of these systems, making them more efficient for energy conversion processes .

Nanoparticle Formation

Iron(2+) ethylenediammonium sulfate can also be used to produce iron nanoparticles through chemical reduction methods. These nanoparticles have applications in magnetic materials , catalysis , and biomedical fields , such as drug delivery systems due to their unique magnetic properties and large surface area .

Agriculture

Soil Amendment

In agriculture, iron(2+) ethylenediammonium sulfate acts as a soil amendment to correct iron deficiency in plants. It is particularly effective in treating iron chlorosis , a condition where plants exhibit yellowing leaves due to insufficient iron availability. The compound can be mixed with compost to enhance soil nutrient availability over time, promoting healthier plant growth .

Case Study 1: Use in Horticulture

A study conducted on the effects of iron(2+) ethylenediammonium sulfate on various crops demonstrated significant improvements in plant health and yield. The application resulted in enhanced chlorophyll production and overall vigor in plants suffering from iron deficiency .

Case Study 2: Electrocatalytic Performance

Research into the use of iron(2+) ethylenediammonium sulfate as a precursor for electrocatalysts showed that the resulting materials exhibited superior performance in oxygen reduction reactions compared to traditional catalysts. This advancement has implications for the development of more efficient fuel cells .

Safety and Environmental Considerations

While iron(2+) ethylenediammonium sulfate is generally stable under normal conditions, it is essential to handle it with care due to potential environmental impacts. The compound contains heavy metals, which may pose risks if not managed properly during disposal or accidental release into ecosystems .

作用機序

The mechanism of action of ethane-1,2-diamine;hydrogen sulfate;iron(2+) involves its ability to form coordination complexes with metal ions. The ethane-1,2-diamine acts as a bidentate ligand, binding to metal ions through its two amine groups. This interaction can influence the reactivity and stability of the metal ions, making them useful in various chemical and biological processes .

類似化合物との比較

Similar Compounds

1,2-Diaminopropane: Similar to ethane-1,2-diamine but with an additional methyl group.

1,3-Diaminopropane: Has a similar structure but with the amine groups separated by three carbon atoms.

Ethylenedinitramine: Contains nitro groups instead of amine groups.

Uniqueness

Iron(2+) ethylenediammonium sulphate is unique due to its combination of ethane-1,2-diamine, hydrogen sulfate, and iron(2+), which provides distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions makes it valuable in various scientific and industrial applications .

特性

CAS番号 |

63589-59-3 |

|---|---|

分子式 |

C2H10FeN2O8S2 |

分子量 |

310.1 g/mol |

IUPAC名 |

ethane-1,2-diamine;hydrogen sulfate;iron(2+) |

InChI |

InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |

InChIキー |

KLLMHEWAYVXMSW-UHFFFAOYSA-L |

SMILES |

C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

正規SMILES |

C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。